Fmoc-Asn-OH
CAS No.: 71989-16-7
VCID: VC21542970
Molecular Formula: C19H18N2O5
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Asn-OH, also known as N-alpha-Fmoc-L-asparagine, is a derivative of the amino acid asparagine used extensively in peptide synthesis. It is particularly important in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process, preventing unwanted side reactions. Uses in Peptide SynthesisFmoc-Asn-OH is crucial in peptide synthesis due to its role in protecting the amino group of asparagine. This protection is essential for preventing side reactions, such as aspartimide formation, which can occur during the synthesis process. Aspartimide formation is a significant issue in peptide synthesis, especially when asparagine is involved, as it can lead to the formation of unwanted by-products . Aspartimide FormationAspartimide formation is a common problem in peptide synthesis involving asparagine residues. This occurs when the asparagine side chain undergoes dehydration, leading to the formation of a cyclic imide structure. The use of acidic modifiers during peptide synthesis can help mitigate this issue by reducing the likelihood of aspartimide formation . Research FindingsRecent studies have focused on optimizing peptide synthesis protocols to minimize aspartimide formation. For instance, the use of different protecting groups and acidic modifiers has been explored to improve the efficiency and purity of peptide synthesis . Table: Aspartimide Formation Rates
This table illustrates how different protecting groups can affect aspartimide formation rates during peptide synthesis involving asparagine residues . Synthesis and PurificationThe synthesis of Fmoc-Asn-OH typically involves the protection of the amino group of asparagine with a fluorenylmethyloxycarbonyl (Fmoc) group. The compound is then purified using standard methods to ensure high purity for peptide synthesis applications. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 71989-16-7 | |||||||||||||||
Product Name | Fmoc-Asn-OH | |||||||||||||||
Molecular Formula | C19H18N2O5 | |||||||||||||||
Molecular Weight | 354.4 g/mol | |||||||||||||||
IUPAC Name | (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1 | |||||||||||||||
Standard InChIKey | YUGBZNJSGOBFOV-INIZCTEOSA-N | |||||||||||||||
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |||||||||||||||
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |||||||||||||||
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |||||||||||||||
Synonyms | Fmoc-Asn-OH;71989-16-7;Fmoc-L-asparagine;Fmoc-L-Asn-OH;Nalpha-Fmoc-L-asparagine;N-A-FMOC-L-ASPARAGINE;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-asparagine;YUGBZNJSGOBFOV-INIZCTEOSA-N;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoicacid;N-Fmoc-L-Asparagine;ST50307201;9-FLUORENYLMETHOXYCARBONYL-L-ASPARAGINE;Nalpha-(9-Fluorenylmethoxycarbonyl)-L-asparagine;(2S)-3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;N-alpha-Fmoc-L-asparagine;FMOC-ASPARAGINE;FMOC-ASN;PubChem10001;AC1MC5MW;N-ALPHA-FMOC-L-ASN;KSC377C0J;N-.alpha.-Fmoc-L-asparagine;47617_ALDRICH;SCHEMBL119442;408654_ALDRICH | |||||||||||||||
PubChem Compound | 2724774 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume